![molecular formula C22H19N3O2S B2680199 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 900005-50-7](/img/structure/B2680199.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR . These techniques provide detailed information about the chemical shifts of hydrogen and carbon atoms in the molecule, as well as the functional groups present .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as aging, cancer, and heart diseases.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have also been associated with analgesic and anti-inflammatory effects . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activities
Research has shown that thiazole derivatives can act as antimicrobial and antifungal agents . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antiviral Properties
Thiazole compounds have demonstrated antiviral properties . This opens up possibilities for their use in the development of new antiviral drugs.
Anticonvulsant and Neuroprotective Effects
Thiazole derivatives have shown potential as anticonvulsant and neuroprotective agents . This suggests they could be used in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to exhibit antitumor or cytotoxic properties . This indicates their potential use in cancer treatment. In fact, some compounds bearing imidazo[2,1-b]thiazole scaffolds have shown promising cytotoxic activity against human cancer cell lines .
Urease Inhibitors
Compounds with a thiazole ring have been proposed as urease inhibitors . Urease inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria.
Imaging TARP γ-8 Dependent Receptors In Vivo
Based on a potent and selective TARP subtype γ-8 antagonist, a compound related to the one has been used in the radiosynthesis of its 11C-isotopologue for preliminary PET evaluation . This suggests potential applications in imaging TARP γ-8 dependent receptors in vivo.
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the activity of benzothiazole derivatives .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-16-10-11-19-20(13-16)28-22(24-19)25(14-17-7-5-6-12-23-17)21(26)15-27-18-8-3-2-4-9-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWQVVDPAVWEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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